Octahydropyrrolo[3,4-b]pyrrole

Histamine H3 Receptor Antagonist CNS Drug Discovery GPCR Pharmacology

Octahydropyrrolo[3,4-b]pyrrole (CAS 931-00-0) is a saturated bicyclic diamine scaffold consisting of two fused pyrrolidine rings. This heterocyclic core serves as a privileged structure in medicinal chemistry, particularly for the design of central nervous system (CNS)-active compounds targeting G protein-coupled receptors (GPCRs) such as the histamine H3 receptor and muscarinic acetylcholine M4 receptor.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 931-00-0
Cat. No. B1600083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrrolo[3,4-b]pyrrole
CAS931-00-0
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CNC2C1CNC2
InChIInChI=1S/C6H12N2/c1-2-8-6-4-7-3-5(1)6/h5-8H,1-4H2
InChIKeyYETODIXQMRZKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrrolo[3,4-b]pyrrole (CAS 931-00-0): A Bicyclic Diamine Scaffold for CNS-Targeted Drug Discovery


Octahydropyrrolo[3,4-b]pyrrole (CAS 931-00-0) is a saturated bicyclic diamine scaffold consisting of two fused pyrrolidine rings [1]. This heterocyclic core serves as a privileged structure in medicinal chemistry, particularly for the design of central nervous system (CNS)-active compounds targeting G protein-coupled receptors (GPCRs) such as the histamine H3 receptor and muscarinic acetylcholine M4 receptor [2]. The scaffold's rigid, three-dimensional architecture enables precise spatial orientation of substituents for optimized target engagement and selectivity [1].

Why Substituting Octahydropyrrolo[3,4-b]pyrrole with Alternative Bicyclic Amines Compromises GPCR Target Engagement


Generic substitution of octahydropyrrolo[3,4-b]pyrrole with other bicyclic diamines (e.g., octahydropyrrolo[3,4-c]pyrrole, hexahydropyrrolo[3,4-b]pyrrole, or piperazine-fused systems) frequently fails due to subtle but critical differences in ring geometry, nitrogen basicity, and conformational rigidity [1]. These structural nuances directly impact the compound's ability to adopt the bioactive conformation required for high-affinity binding to specific GPCR subtypes. As evidenced by structure-activity relationship (SAR) studies, the precise [3,4-b] ring junction and the saturated nature of the octahydropyrrolo[3,4-b]pyrrole core are essential for achieving the exceptional nanomolar and sub-nanomolar potencies observed for optimized derivatives against targets like the histamine H3 receptor [2]. Using a closely related but structurally distinct analog without rigorous comparative validation introduces unacceptable risk of reduced potency, altered selectivity profiles, and unpredictable pharmacokinetic behavior, undermining the integrity of the research program.

Quantitative Differentiation of Octahydropyrrolo[3,4-b]pyrrole-Based Compounds Against Established Comparators


Sub-Nanomolar Affinity at Human Histamine H3 Receptor vs. Lead Compound Conessine

An optimized derivative, (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole (compound 17a), demonstrates significantly enhanced binding affinity at the human histamine H3 receptor compared to the natural product lead conessine. The Ki value of 0.54 nM represents a more than 40-fold improvement in potency over conessine's human H3 pKi of 8.27 (equivalent to a Ki of ~5.4 nM) [1]. This advancement was achieved by strategically combining pharmacophoric elements and optimizing the octahydropyrrolo[3,4-b]pyrrole scaffold [2].

Histamine H3 Receptor Antagonist CNS Drug Discovery GPCR Pharmacology

Demonstrated Oral Bioavailability and Favorable Half-Life in Rodent Models vs. Lead Compound Conessine

The (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole derivative 17a exhibits a favorable pharmacokinetic (PK) profile in rats, with an oral bioavailability of 39% and a half-life (t1/2) of 2.4 hours [1]. This represents a marked improvement over the PK properties of conessine, which was abandoned as a development candidate partly due to its very slow CNS clearance and other off-target liabilities [2]. The PK data for 17a support its potential for oral dosing and a reasonable dosing frequency.

Pharmacokinetics Oral Bioavailability In Vivo Study

Stereospecific Synthesis of Enantiopure Derivatives vs. Uncontrolled Isomer Mixtures

The synthesis of enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives can be achieved with high stereocontrol via an intramolecular [3+2] dipolar cycloaddition on chiral perhydro-1,3-benzoxazines [1]. This method yields a single diastereoisomer, a critical advantage over non-stereoselective routes that produce racemic mixtures or multiple stereoisomers requiring costly and time-consuming chiral resolution. The chemical yields are tunable based on reaction temperature and base selection, demonstrating a robust and predictable synthetic methodology [2].

Stereoselective Synthesis Enantiopure Compounds Medicinal Chemistry

High-Yielding Synthesis of Functionalized Derivatives via Intramolecular Azomethine Ylide Cycloaddition

A versatile synthetic route to 1-methyl- and 1-aryl-octahydropyrrolo[3,4-b]pyrroles and their N-1–C-2 fused derivatives has been reported, proceeding in good yields via an intramolecular azomethine ylide cycloaddition reaction [1]. While specific yields vary by substrate, the methodology provides a practical and efficient entry to diverse analogs for SAR exploration, contrasting with more challenging or low-yielding syntheses for other constrained bicyclic amine systems. The ability to introduce aryl and alkyl substituents at the 1-position under mild conditions facilitates rapid library construction.

Synthetic Methodology Heterocycle Functionalization Chemical Yield

Optimal Application Scenarios for Octahydropyrrolo[3,4-b]pyrrole in Scientific and Preclinical Research


CNS-Targeted Lead Optimization for Histamine H3 Receptor Antagonists

Procure (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole or its substituted analogs for structure-activity relationship (SAR) studies aimed at optimizing histamine H3 receptor antagonists. The scaffold's proven ability to achieve sub-nanomolar affinity (Ki = 0.54 nM) and favorable oral bioavailability (39% in rats) makes it a compelling starting point for developing novel therapeutics for cognitive disorders, sleep-wake regulation, or other CNS indications [1].

Exploration of Muscarinic Acetylcholine M4 Receptor Antagonism

Utilize octahydropyrrolo[3,4-b]pyrrole as a core scaffold to investigate selective antagonism of the muscarinic acetylcholine M4 receptor (mAChR M4). Given the documented utility of this chemotype in patented M4 antagonist compounds, it is a high-value tool for probing M4 receptor function in models of Parkinson's disease, psychosis, and other neurological disorders where subtype-selective modulation is hypothesized to offer therapeutic benefit [2].

Stereoselective Synthesis of Enantiopure Building Blocks for Complex Molecule Construction

Employ the established stereospecific [3+2] dipolar cycloaddition methodology to synthesize enantiopure octahydropyrrolo[3,4-b]pyrrole derivatives as chiral building blocks for the total synthesis of alkaloids or other complex natural product-like molecules. The ability to reliably produce a single diastereoisomer in good yield is a critical asset for accessing stereochemically complex architectures [3].

Development of Novel GPCR Modulators via Scaffold Replacement Studies

Evaluate octahydropyrrolo[3,4-b]pyrrole as a conformationally constrained replacement for flexible piperazine or piperidine moieties in known GPCR ligands. The rigid bicyclic framework can improve target binding affinity and selectivity by pre-organizing pharmacophoric elements, as demonstrated by its superior potency over the more flexible lead conessine in H3 receptor binding assays [1].

Quote Request

Request a Quote for Octahydropyrrolo[3,4-b]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.